molecular formula C15H11NO2 B8564525 Phenol, 2-(2-phenyl-5-oxazolyl)- CAS No. 103656-69-5

Phenol, 2-(2-phenyl-5-oxazolyl)-

Cat. No.: B8564525
CAS No.: 103656-69-5
M. Wt: 237.25 g/mol
InChI Key: ZUIWWDMDVBYWHG-UHFFFAOYSA-N
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Description

Phenol, 2-(2-phenyl-5-oxazolyl)- (CAS: 103656-69-5) is a heterocyclic compound featuring a phenol group substituted at the 2-position with a 2-phenyl-1,3-oxazole moiety. Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.253 g/mol . Key properties include a polar surface area (PSA) of 46.26 Ų and a calculated LogP (lipophilicity) of 3.71, indicating moderate hydrophobicity . The compound’s structure combines the acidity of phenol with the aromatic and electronic properties of the oxazole ring, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

103656-69-5

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(2-phenyl-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C15H11NO2/c17-13-9-5-4-8-12(13)14-10-16-15(18-14)11-6-2-1-3-7-11/h1-10,17H

InChI Key

ZUIWWDMDVBYWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

5-Methyl-2-phenylbenzoxazole (CAS: 833-50-1)

  • Structure : Benzoxazole (benzene fused to oxazole) with a methyl group at position 5 and a phenyl group at position 2.
  • Molecular Formula: C₁₄H₁₁NO
  • Molecular Weight : 209.25 g/mol .
  • Key Differences: The fused benzene ring in benzoxazole increases planarity and conjugation compared to the non-fused oxazole in the target compound. Absence of a hydroxyl group reduces acidity and hydrogen-bonding capability.
  • Applications : Used in fluorescent dyes and optoelectronic materials due to extended π-conjugation .

Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- (CAS: 114333-42-5)

  • Structure: Phenol substituted with an oxadiazole ring (two nitrogen atoms) bearing a 4-methoxyphenyl group.
  • Molecular Formula : C₁₅H₁₁N₂O₃
  • Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335) .
  • Key Differences :
    • The oxadiazole ring is more electron-deficient than oxazole, altering reactivity in nucleophilic substitutions.
    • Methoxy substituent enhances solubility in organic solvents compared to the phenyl group in the target compound.

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

  • Structure: Phenol linked to a pyrazole ring substituted with a nitrophenoxy-phenyl group.
  • Molecular Formula : C₂₇H₁₉N₃O₄
  • Structural Insights :
    • The pyrazole ring introduces two adjacent nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
    • Nitro groups increase electron-withdrawing effects, contrasting with the electron-rich oxazole in the target compound .

2-Phenyl-4H-oxazol-5-one

  • Structure : Oxazolone (oxazole with a ketone group) substituted with a phenyl group.
  • Key Differences: The ketone in oxazolone enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents LogP PSA (Ų)
Phenol, 2-(2-phenyl-5-oxazolyl)- C₁₅H₁₁NO₂ 237.253 Oxazole Phenyl, Phenol 3.71 46.26
5-Methyl-2-phenylbenzoxazole C₁₄H₁₁NO 209.25 Benzoxazole Phenyl, Methyl N/A N/A
Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- C₁₅H₁₁N₂O₃ 275.27 Oxadiazole 4-Methoxyphenyl, Phenol N/A N/A
2-Phenyl-4H-oxazol-5-one C₉H₇NO₂ 161.16 Oxazolone Phenyl N/A N/A

Key Research Findings

  • Electronic Properties : The oxazole ring in the target compound contributes to electron-rich aromatic systems, whereas oxadiazoles and pyrazoles introduce electron-deficient regions, affecting reactivity in cross-coupling reactions .
  • Biological Relevance: Compounds like 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol exhibit structural motifs associated with kinase inhibition, suggesting the target compound could be explored for similar applications .

Preparation Methods

Acetyl Protection Strategy

Salicylaldehyde is first acetylated using acetic anhydride, forming 2-acetoxybenzaldehyde. This intermediate reacts with hippuric acid in the presence of sodium acetate and excess acetic anhydride, yielding 4-(2-acetoxybenzylidene)-2-phenyloxazol-5(4H)-one. Subsequent hydrolysis of the acetyl group under basic conditions (e.g., NaOH/EtOH) liberates the phenolic hydroxyl, producing the target compound.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AcetylationAc₂O, rt, 2 h95
Oxazolone FormationAc₂O, NaOAc, reflux, 4 h78
Deprotection10% NaOH, EtOH, rt, 1 h92

This method achieves an overall yield of 68%, with the oxazolone intermediate confirmed via ¹H NMR (δ 7.8–8.2 ppm for olefinic protons).

Microwave-Assisted Catalytic Cyclization

Microwave irradiation significantly accelerates oxazolone synthesis while improving regioselectivity. Ahmad Momeni Tikdari et al. demonstrated that ruthenium(III) chloride catalyzes the reaction between hippuric acid and aldehydes within minutes. Adapting this for phenolic substrates requires careful catalyst selection to avoid hydroxyl group interference.

ZnO-Catalyzed One-Pot Synthesis

ZnO emerges as a robust catalyst for reactions involving unprotected phenolic aldehydes. A suspension of salicylaldehyde, hippuric acid, and ZnO in acetic anhydride under microwave irradiation (300 W, 120°C, 5 min) directly yields Phenol, 2-(2-phenyl-5-oxazolyl)- without protection steps. The mechanism involves ZnO-mediated activation of the aldehyde carbonyl, facilitating nucleophilic attack by the glycine residue.

Optimized Parameters

  • Catalyst loading: 10 mol% ZnO

  • Temperature: 120°C

  • Time: 5 min

  • Yield: 85%

Comparative studies show ZnO outperforms samarium and dodecatungstophosphoric acid in phenolic systems due to its mild Lewis acidity.

Acid-Catalyzed Isomerization of Azetidine Precursors

Recent advances in azetidine chemistry offer alternative routes to oxazole derivatives. Li et al. reported the stereospecific isomerization of 3-amido-2-phenylazetidines to 2-oxazolines using Cu(OTf)₂ or trifluoroacetic acid (TFA). While this method primarily yields oxazolines, oxidative dehydrogenation (e.g., with MnO₂) converts them to oxazoles.

Synthesis of 2-Phenyloxazole Intermediate

3-Amido-2-phenylazetidine, prepared via [2+2] cycloaddition, undergoes Cu(OTf)₂-catalyzed isomerization at 80°C in dichloroethane to form 2-phenyl-4,5-dihydrooxazole. Subsequent oxidation with activated MnO₂ in toluene affords 2-phenyloxazole in 72% yield. Coupling this intermediate with 2-bromophenol via Ullmann reaction (CuI, phenanthroline, K₂CO₃) introduces the phenolic moiety, completing the synthesis.

Key Data

  • Isomerization yield: 88% (Cu(OTf)₂, 4 h)

  • Oxidation yield: 72% (MnO₂, 12 h)

  • Ullmann coupling yield: 65%

Lewis Acid-Mediated Cyclodehydration

The Robinson-Gabriel synthesis, involving cyclodehydration of α-acylamino ketones, adapts well to phenolic substrates. For Phenol, 2-(2-phenyl-5-oxazolyl)-, 2-hydroxyacetophenone is acylated with benzoyl chloride to form N-benzoyl-2-hydroxyacetophenone. Treatment with polyphosphoric acid (PPA) at 100°C induces cyclodehydration, yielding the target compound.

Reaction Profile

  • Acylation: Benzoyl chloride, pyridine, 0°C, 2 h (94% yield)

  • Cyclodehydration: PPA, 100°C, 3 h (81% yield)

FT-IR analysis confirms oxazole formation (C=N stretch at 1630 cm⁻¹).

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis enables modular assembly of the oxazole-phenol scaffold. Suzuki-Miyaura coupling between 2-phenyl-5-bromooxazole and 2-hydroxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) provides direct access to the target compound.

Optimized Conditions

  • Catalyst: 5 mol% Pd(PPh₃)₄

  • Base: 2 M Na₂CO₃

  • Temperature: 90°C, 12 h

  • Yield: 76%

This method offers flexibility for introducing diverse substituents but requires pre-synthesized oxazole halides.

Q & A

Q. What are the standard synthesis methods for Phenol, 2-(2-phenyl-5-oxazolyl)-, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions to form the oxazole ring, followed by functionalization steps. Key methods include:

  • Cyclocondensation : Starting materials like amino alcohols or carbonyl derivatives undergo cyclization in the presence of catalysts (e.g., PCl₃ or POCl₃) to form the oxazole core .
  • Multi-step functionalization : Post-cyclization, substituents like phenyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Critical parameters :

  • Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive functional groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst selection : Transition metals (e.g., Pd) improve coupling efficiency for aryl group introduction .

Q. Example data :

MethodYield (%)Purity (%)Reference
Cyclocondensation65–7590–95
Suzuki-Miyaura coupling80–85≥98

Q. How is the molecular structure of Phenol, 2-(2-phenyl-5-oxazolyl)- characterized experimentally?

X-ray crystallography and spectroscopic techniques are standard:

  • XRD : Reveals planar oxazole and phenol rings with dihedral angles (e.g., 40.81° between phenyl and oxazole groups in related compounds) .
  • NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., hydroxyl proton at δ 9.5–10.0 ppm) .
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Data contradictions : Discrepancies in crystallographic vs. computational bond lengths (e.g., C-O bond varies by ±0.02 Å) highlight the need for multi-method validation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of Phenol, 2-(2-phenyl-5-oxazolyl)-?

Density Functional Theory (DFT) calculations provide insights:

  • HOMO-LUMO gaps : For related oxazole derivatives, gaps range 3.5–4.2 eV, indicating moderate reactivity .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., oxazole nitrogen) for targeted chemical modifications .

Case study : DFT-optimized structures of analogous compounds show intramolecular hydrogen bonding (O-H⋯N), stabilizing the planar configuration .

Q. What strategies resolve contradictions in biological activity data for oxazole derivatives?

Contradictions often arise from assay conditions or impurity effects. Methodological solutions include:

  • Dose-response standardization : Use IC₅₀ values normalized to control compounds (e.g., reference inhibitors for enzyme assays) .
  • Purity validation : LC-MS or HPLC (≥95% purity) ensures biological effects are compound-specific .

Example : In NOS2 inhibition studies, conflicting IC₅₀ values (10–50 μM) were resolved by controlling solvent (DMSO ≤0.1%) and using recombinant enzyme systems .

Q. How do substituents on the oxazole ring influence pharmacological interactions?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂): Enhance binding to enzymes like NOS2 via dipole interactions .
  • Hydrophobic substituents (e.g., phenyl): Improve membrane permeability, as shown in logP comparisons (logP = 2.8 vs. 1.5 for unsubstituted analogs) .

Q. What are the challenges in designing stable formulations for in vivo studies?

Key issues include solubility and metabolic stability :

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions (particle size <200 nm) .
  • Metabolic profiling : LC-MS/MS identifies major metabolites; for example, hydroxylation at the phenyl ring is common .

Mitigation example : Prodrug derivatives (e.g., acetyl-protected phenol) improve oral bioavailability by 3-fold in rodent models .

Q. How do crystallographic studies inform polymorph screening?

Single-crystal XRD identifies polymorphs by comparing unit cell parameters:

  • Polymorph A : Monoclinic, Z = 4, density = 1.45 g/cm³ .
  • Polymorph B : Orthorhombic, Z = 8, density = 1.52 g/cm³ .

Thermodynamic stability is assessed via DSC (melting points: Polymorph A = 165°C, Polymorph B = 172°C) .

Methodological Notes

  • Data synthesis : Cross-referenced crystallographic (), spectroscopic (), and biological () studies for robustness.

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